3-Iodo-6-methyl-1H-pyrazolo[3,4-b]pyridine
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Overview
Description
3-Iodo-6-methyl-1H-pyrazolo[3,4-b]pyridine: is a heterocyclic compound that belongs to the pyrazolopyridine family. This compound is characterized by the presence of an iodine atom at the third position and a methyl group at the sixth position on the pyrazolo[3,4-b]pyridine core structure. It is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug design.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Iodo-6-methyl-1H-pyrazolo[3,4-b]pyridine typically involves the iodination of 6-methyl-1H-pyrazolo[3,4-b]pyridine. One common method includes the use of iodine and a suitable oxidizing agent such as sodium iodate in an organic solvent like acetic acid. The reaction is carried out under reflux conditions to ensure complete iodination .
Industrial Production Methods: This would include optimizing reaction conditions, using continuous flow reactors, and ensuring high purity and yield through purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The iodine atom in 3-Iodo-6-methyl-1H-pyrazolo[3,4-b]pyridine can be substituted with other nucleophiles such as amines, thiols, or alkoxides under suitable conditions.
Coupling Reactions: The compound can undergo Suzuki-Miyaura coupling reactions with boronic acids to form various aryl-substituted derivatives.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF) are commonly used.
Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4) and bases like potassium phosphate (K3PO4) in solvents such as tetrahydrofuran (THF) are typically employed.
Major Products:
Substitution Reactions: Products include various substituted pyrazolopyridines depending on the nucleophile used.
Coupling Reactions: Products are aryl-substituted pyrazolopyridines with diverse functional groups.
Scientific Research Applications
Chemistry: 3-Iodo-6-methyl-1H-pyrazolo[3,4-b]pyridine is used as a building block in the synthesis of more complex heterocyclic compounds. It serves as a precursor for various functionalized derivatives through substitution and coupling reactions .
Biology and Medicine: This compound and its derivatives have shown potential as inhibitors of tropomyosin receptor kinases (TRKs), which are associated with the proliferation and differentiation of cells. These inhibitors are being explored for their anticancer properties, particularly in treating cancers such as colorectal cancer, non-small cell lung cancer, and glioblastoma .
Industry: In the pharmaceutical industry, this compound is valuable for drug discovery and development. Its derivatives are being investigated for their therapeutic potential and pharmacological activities .
Mechanism of Action
The mechanism of action of 3-Iodo-6-methyl-1H-pyrazolo[3,4-b]pyridine primarily involves the inhibition of tropomyosin receptor kinases (TRKs). These kinases are part of the receptor tyrosine kinase family and play a crucial role in cell signaling pathways that regulate cell proliferation, differentiation, and survival. By inhibiting TRKs, the compound can disrupt these pathways, leading to reduced cancer cell growth and proliferation .
Comparison with Similar Compounds
- 3-Iodo-1H-pyrazolo[3,4-b]pyridine
- 6-Methyl-1H-pyrazolo[3,4-b]pyridine
- 3-Bromo-6-methyl-1H-pyrazolo[3,4-b]pyridine
Comparison: 3-Iodo-6-methyl-1H-pyrazolo[3,4-b]pyridine is unique due to the presence of both an iodine atom and a methyl group, which can significantly influence its reactivity and biological activity. Compared to its analogs, the iodine atom provides a site for further functionalization through substitution or coupling reactions, while the methyl group can affect the compound’s lipophilicity and pharmacokinetic properties .
Properties
IUPAC Name |
3-iodo-6-methyl-2H-pyrazolo[3,4-b]pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6IN3/c1-4-2-3-5-6(8)10-11-7(5)9-4/h2-3H,1H3,(H,9,10,11) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXVNENKDYVXQSY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=NNC(=C2C=C1)I |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6IN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.05 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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